N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide

Description

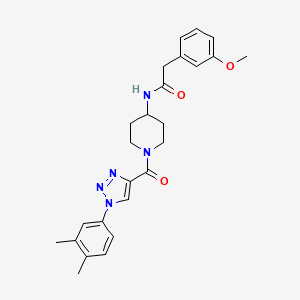

The compound N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a structurally complex small molecule featuring:

- Acetamide backbone: A central acetamide group (-NH-C(=O)-CH2-) linked to two distinct moieties.

- Piperidine-triazole-carbonyl unit: A piperidin-4-yl group connected to a 1,2,3-triazole ring substituted with a 3,4-dimethylphenyl group.

- 3-Methoxyphenyl substituent: A 2-(3-methoxyphenyl) group attached to the acetamide nitrogen.

Properties

IUPAC Name |

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O3/c1-17-7-8-21(13-18(17)2)30-16-23(27-28-30)25(32)29-11-9-20(10-12-29)26-24(31)15-19-5-4-6-22(14-19)33-3/h4-8,13-14,16,20H,9-12,15H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRGIWSGKQQPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C24H27F3N6O

- Molecular Weight : 471.50 g/mol

- CAS Number : Not specified in the current literature.

Anticancer Activity

Research has indicated that compounds containing triazole moieties often exhibit significant anticancer properties. A study on similar triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways like PI3K/Akt and MAPK/ERK . The structural features of this compound suggest it may also possess similar effects.

Anti-inflammatory Effects

Triazole derivatives have been shown to exhibit anti-inflammatory activity. In a comparative study, various triazole compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in macrophages. The results indicated that modifications in the side chains significantly influenced their efficacy . The presence of the piperidine ring in our compound may enhance its anti-inflammatory properties by improving its interaction with biological targets.

Antibacterial Properties

The antibacterial potential of triazole derivatives has been documented extensively. For instance, a related compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could also be effective against bacterial strains.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for cell proliferation and survival.

- Modulation of Signaling Pathways : They can interfere with various signaling cascades involved in inflammation and cancer progression.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Acetamide Derivatives with Heterocyclic Substituents

Key Observations:

Heterocyclic Diversity: The target compound’s 1,2,3-triazole distinguishes it from thiazole () and pyrazole () derivatives. Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance pharmacokinetics compared to thiazoles .

Substituent Effects: The 3-methoxyphenyl group in the target compound likely improves solubility over the 3,4-dichlorophenyl group in , which is more lipophilic .

Physicochemical and Pharmacological Trends

Table 2: Property Comparison

Key Insights:

- Molecular Weight : The target compound’s higher molecular weight (~500 vs. 286 in ) may limit blood-brain barrier penetration but improve target specificity .

- Bioactivity Gaps: No direct bioactivity data are available for the target compound. However, structurally related compounds (e.g., pyrazolo-pyrimidines in ) show kinase inhibitory activity, suggesting a plausible mechanism for the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.